Sodium4-aminonaphthalene-1,5-disulfonate

説明

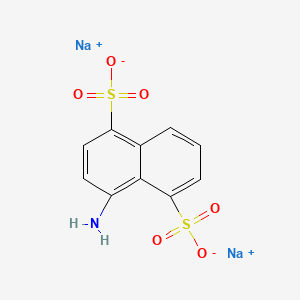

Sodium 4-aminonaphthalene-1,5-disulfonate (CAS No. 117-55-5) is a sulfonated aromatic compound with the molecular formula C₁₀H₉NO₆S₂ and a molecular weight of 303.31 g/mol . It features an amino group at the 4-position and sulfonate groups at the 1- and 5-positions of the naphthalene ring. This structural arrangement confers unique physicochemical properties, making it valuable in industrial synthesis (e.g., as a precursor to Chicago acid) and pharmaceutical applications (e.g., in salt forms for drug formulations) .

特性

CAS番号 |

83732-82-5 |

|---|---|

分子式 |

C10H7NNa2O6S2 |

分子量 |

347.3 g/mol |

IUPAC名 |

disodium;4-aminonaphthalene-1,5-disulfonate |

InChI |

InChI=1S/C10H9NO6S2.2Na/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |

InChIキー |

QJEOKSBCNIUFDS-UHFFFAOYSA-L |

正規SMILES |

C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |

製品の起源 |

United States |

準備方法

Reaction Mechanism

The process begins with 1-nitronaphthalene undergoing simultaneous reduction and sulfonation in the presence of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅). The nitro group (-NO₂) is reduced to an amino group (-NH₂), while sulfonic acid groups (-SO₃H) are introduced at the 1- and 5-positions of the naphthalene ring. The overall reaction can be conceptualized as:

Subsequent neutralization with sodium carbonate (Na₂CO₃) converts the sulfonic acid groups to sodium sulfonate salts.

Optimized Process Parameters

Key parameters from the patent include:

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 108–114°C | Ensures complete reduction-sulfonation |

| Reaction Time | 6–9 hours | Balances conversion and energy use |

| Solvent System | NMP/Ethylene Glycol | Enhances reagent solubility |

| NaHSO₃:Substrate Ratio | 2.1:1 to 2.7:1 (w/w) | Minimizes excess reagent waste |

| pH During Acidification | 1–2 | Precipitates intermediate effectively |

Reduction-Sulfonation

Cooling and Desalting

Acidification

Neutralization

Crystallization

-

Concentrate solution under reduced pressure.

-

Cool to 10°C for crystallization.

-

Isolate product via vacuum filtration, achieving 99.1–99.4% purity.

Sulfonation of 4-Aminonaphthalene

An alternative route involves direct sulfonation of 4-aminonaphthalene, though this method is less common due to challenges in controlling sulfonation position selectivity.

Reaction Conditions

| Parameter | Value |

|---|---|

| Sulfonating Agent | Oleum (20–30% SO₃) |

| Temperature | 150–160°C |

| Time | 8–12 hours |

Limitations

-

Produces regioisomeric mixtures requiring complex purification.

-

Lower overall yields (68–72%) compared to reduction-sulfonation method.

-

Generates corrosive waste streams from excess oleum.

Comparative Analysis of Methods

| Metric | Reduction-Sulfonation | Direct Sulfonation |

|---|---|---|

| Yield | 82–85% | 68–72% |

| Purity | ≥99.1% | 90–93% |

| Reaction Steps | 5 | 3 |

| Wastewater Volume (L/kg) | 12–15 | 25–30 |

| Energy Consumption (kWh/kg) | 8.2 | 14.7 |

The reduction-sulfonation method demonstrates superior atom economy (76.4% vs. 63.8%) and reduced environmental impact, making it the industrially preferred route.

Critical Process Considerations

Solvent Selection

The patent specifies using mixed solvents (NMP + ethylene glycol) to:

Batch vs. Continuous Addition

Adding sodium metabisulfite in 3–6 batches:

Recycling of Filtrate 2

The process recycles Filtrate 2 (from acidification step) as reaction solvent for subsequent batches:

Scalability and Industrial Adaptation

A pilot-scale trial (100 kg batch) demonstrated:

化学反応の分析

Types of Reactions

Sodium4-aminonaphthalene-1,5-disulfonate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced further to form different amine derivatives.

Substitution: The sulfonic acid groups can participate in substitution reactions to form various sulfonate esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.

Substitution: Reagents like alkyl halides and alcohols are used for substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Various amine derivatives.

Substitution: Sulfonate esters.

科学的研究の応用

Sodium4-aminonaphthalene-1,5-disulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of dyes and pigments.

Biology: The compound is used in biochemical assays and as a staining agent.

Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.

作用機序

The mechanism of action of Sodium4-aminonaphthalene-1,5-disulfonate involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups enable the compound to form strong interactions with these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition and receptor modulation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Supramolecular Chemistry

Several naphthalene-1,5-disulfonate salts with substituted ammonium cations have been studied for their supramolecular interactions:

Key Insights :

Pharmaceutical and Industrial Derivatives

Thiamine Naphthalene-1,5-Disulfonate

- Molecular Formula : C₁₂H₁₇N₄OS·C₁₀H₇O₆S₂ (MW = 515.51 g/mol) .

- Properties : Used as a food additive (vitamin B1 derivative) with enhanced stability compared to thiamine hydrochloride .

Beclotiamine Naphthalene-1,5-Disulfonate

- Molecular Formula : C₂₂H₂₄Cl₂N₄O₆S₃ (MW = 607.55 g/mol) .

- Application : A veterinary coccidiostat with a higher molecular weight and lower solubility compared to the sodium salt .

8-Amino-1,5-Naphthalenedisulfonic Acid Monosodium Salt

Physicochemical Properties

| Property | Sodium 4-Amino-1,5-NDS | Thiamine 1,5-NDS | 8-Amino-1,5-NDS Monosodium Salt | Bis(3-methyl-anilinium) 1,5-NDS |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 303.31 | 515.51 | 325.29 | 522.56 |

| Solubility in Water | High (inferred) | 0.06 g/100 mL | Moderate | Low (organic cations) |

| Key Applications | Industrial synthesis | Food additive | Chemical reagent | Supramolecular materials |

| Stability | Stable at room temperature | Heat-sensitive | Stable | Stable in crystalline form |

Functional Differences

- Sodium 4-Amino-1,5-NDS: Preferred in aqueous reactions due to high solubility; used as a synthetic intermediate .

- Cationic Salts (e.g., Bis(3-methyl-anilinium)) : Tailored for crystal engineering applications, leveraging hydrogen-bonding networks .

- Halogenated Derivatives (e.g., Bis(2,6-diamino-4-chloropyrimidin-1-ium)): Exhibit halogen bonding, enhancing structural stability in pharmaceuticals .

Q & A

Q. What are the standard methods for synthesizing Sodium 4-aminonaphthalene-1,5-disulfonate, and how is its purity validated?

Sodium 4-aminonaphthalene-1,5-disulfonate is typically synthesized via sulfonation of naphthalene derivatives followed by amination. A common approach involves reacting naphthalene with sulfonating agents (e.g., SO₃) under controlled temperature and pressure, followed by neutralization with sodium hydroxide . Purity validation employs techniques like reverse-phase HPLC (e.g., using a Newcrom R1 column with acetonitrile/water/phosphate mobile phases) and elemental analysis . X-ray crystallography is also used to confirm structural integrity, as demonstrated in related naphthalene disulfonate salts .

Q. How is the structural conformation of Sodium 4-aminonaphthalene-1,5-disulfonate determined in crystalline states?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, in bis(3-aminopropan-1-aminium) naphthalene-1,5-disulfonate dihydrate, SCXRD revealed a centrosymmetric anion with elongated S–O bonds participating in hydrogen-bonded networks (N–H···O and O–H···O interactions). Refinement parameters (e.g., R-factor < 0.05) and software like SHELXL ensure accuracy .

Q. Which analytical techniques are most effective for quantifying Sodium 4-aminonaphthalene-1,5-disulfonate in complex matrices?

Capillary electrophoresis (CE) with LiOH/NaOH-based background electrolytes and UV detection is effective due to the compound’s strong UV absorption and high solubility. HPLC with ion-pairing agents (e.g., sodium pentane-1,5-disulfonate) enhances separation efficiency for sulfonated analytes . Mass spectrometry (MS) coupled with CE or HPLC provides additional specificity for trace analysis .

Advanced Research Questions

Q. How do anion-π interactions influence the self-assembly of Sodium 4-aminonaphthalene-1,5-disulfonate with macrocyclic receptors?

Studies on naphthalene-1,5-disulfonate and bismacrocyclic hosts revealed that anion-π interactions drive oligomerization. Techniques like ¹H NMR titrations, diffusion-ordered spectroscopy (DOSY), and dynamic light scattering (DLS) showed concentration-dependent aggregation. The sulfonate groups’ charge density and naphthalene’s π-system enable stable host-guest complexes, critical for designing functional supramaterials .

Q. What methodological optimizations are required for high-throughput HPLC analysis of Sodium 4-aminonaphthalene-1,5-disulfonate derivatives?

Key parameters include:

- Mobile phase : Acetonitrile/water with 0.1% phosphoric acid (or formic acid for MS compatibility) to enhance peak symmetry .

- Column selection : Sub-3 µm particle columns (e.g., Newcrom R1) for rapid UPLC separations .

- Temperature control : Elevated temperatures (30–40°C) reduce viscosity and improve resolution.

- Internal standards : Naphthalene-1,5-disulfonate itself can serve as an internal standard in CE due to its stable electrophoretic mobility at high pH .

Q. Why is Sodium 4-aminonaphthalene-1,5-disulfonate a suitable internal standard in electrophoretic separations of polyoxometalates?

Its fully deprotonated state at pH > 12 ensures consistent mobility, while its UV activity and non-reactivity with analytes like HₓNb₆O₁₉^(x−8) make it ideal for normalization. The sulfonate groups’ charge prevents co-migration with most anions, ensuring baseline separation .

Q. How do hydrogen-bonding networks in Sodium 4-aminonaphthalene-1,5-disulfonate salts affect their stability in aqueous environments?

Crystal structures of salts like bis(butan-1-aminium) naphthalene-1,5-disulfonate show R₄⁴(12) hydrogen-bonded dimers, where N–H···O interactions between sulfonate O atoms and ammonium groups create 3D networks. These networks enhance thermal stability and solubility, critical for applications in ion-exchange materials .

Q. What challenges arise in synthesizing Sodium 4-aminonaphthalene-1,5-disulfonate with high regioselectivity, and how are they addressed?

Competing sulfonation at alternative naphthalene positions (e.g., 1,3 or 2,6) is a major issue. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。